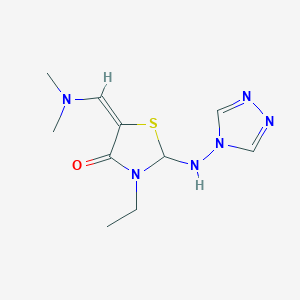
(5E)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène] est un composé synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un noyau thiazolidinone, connu pour son activité biologique, et un cycle triazole, souvent associé à des propriétés antimicrobiennes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène] implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction de la 3-éthyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one avec le diméthylformamide diméthyl acétal (DMF-DMA) sous reflux. La réaction est généralement réalisée sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylaminométhylidène.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation des sulfoxydes ou des sulfones correspondants.
Réduction : Formation de dérivés thiazolidinones réduits.
Substitution : Formation de dérivés thiazolidinones substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, la 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène] est utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour ses propriétés antimicrobiennes et antifongiques potentielles. La présence du cycle triazole est particulièrement importante, car les dérivés du triazole sont connus pour présenter une forte activité biologique contre une large gamme de micro-organismes.
Médecine
En médecine, la 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène] est étudiée pour ses applications thérapeutiques potentielles. Elle s'est avérée prometteuse comme agent antimicrobien et est explorée pour son utilisation potentielle dans le traitement des infections causées par des souches résistantes de bactéries et de champignons.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques. Sa structure chimique unique permet la création de polymères et d'autres matériaux aux caractéristiques de performance améliorées.
Mécanisme d'action
Le mécanisme d'action de la 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène] implique son interaction avec des cibles moléculaires spécifiques. On pense que le composé inhibe la synthèse de biomolécules essentielles dans les micro-organismes, ce qui conduit à leur mort. Le cycle triazole joue un rôle crucial dans la liaison aux sites actifs des enzymes, perturbant ainsi leur fonction et inhibant la croissance des micro-organismes.
Applications De Recherche Scientifique
2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the thiazolidinone ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène]
- Dérivés de la 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène]
- Autres dérivés thiazolidinones
Unicité
Comparée à d'autres composés similaires, la 4-oxo-1,3-thiazolidine-2-yl-(1,2,4-triazol-4-yl)amine, 3-éthyl-5-[(diméthylamino)méthylidène] se distingue par sa combinaison unique d'un noyau thiazolidinone et d'un cycle triazole. Cette combinaison confère au composé une activité biologique accrue et un spectre plus large d'applications potentielles. La présence du groupe diméthylaminométhylidène améliore encore sa réactivité et permet d'explorer de nouvelles réactions chimiques.
Propriétés
Formule moléculaire |
C10H16N6OS |
|---|---|
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
(5E)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H16N6OS/c1-4-16-9(17)8(5-14(2)3)18-10(16)13-15-6-11-12-7-15/h5-7,10,13H,4H2,1-3H3/b8-5+ |
Clé InChI |
WHTMYUJZGDJECI-VMPITWQZSA-N |
SMILES isomérique |
CCN1C(S/C(=C/N(C)C)/C1=O)NN2C=NN=C2 |
SMILES canonique |
CCN1C(SC(=CN(C)C)C1=O)NN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)
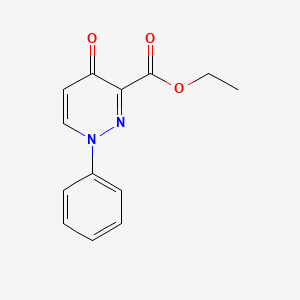

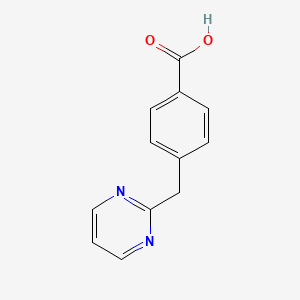
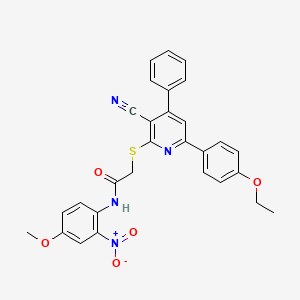
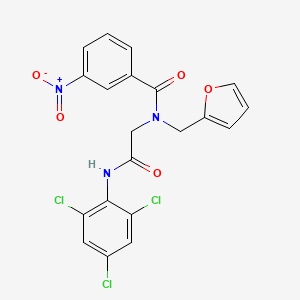
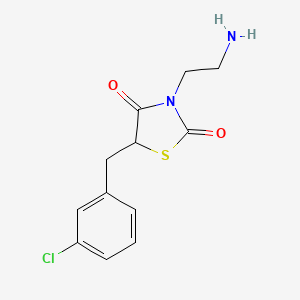
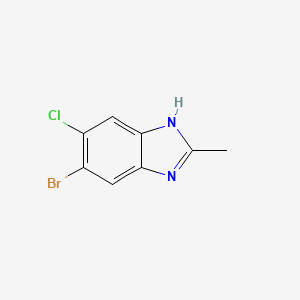
![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)
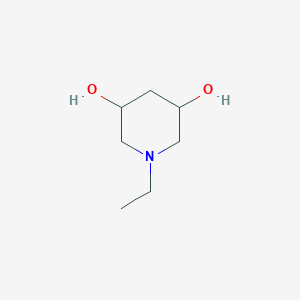
![3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770487.png)
![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11770488.png)
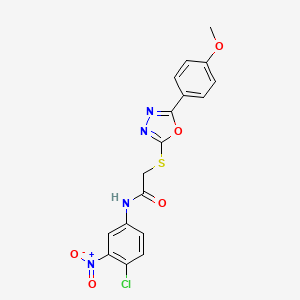
![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)
